molecular formula C10H11NO B13648976 1,4-Dimethylindolin-2-one

1,4-Dimethylindolin-2-one

Cat. No.: B13648976
M. Wt: 161.20 g/mol
InChI Key: JGOBYIQZSMGWGX-UHFFFAOYSA-N
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Description

1,4-Dimethylindolin-2-one is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol. It features the indolin-2-one core structure, a bicyclic system comprising a pyrrolone ring fused to a benzene ring, which is a privileged scaffold in medicinal chemistry and materials science . This compound requires cold-chain transportation and should be stored at 2-8°C . The indolin-2-one structure is widely recognized as a foundational building block in drug discovery. While specific biological data for this compound is limited, the indolin-2-one class is associated with a broad spectrum of pharmacological activities. Derivatives have been extensively explored for their antitumor properties, with several serving as receptor tyrosine kinase inhibitors targeting proteins like c-KIT . This scaffold is also found in compounds exhibiting antimicrobial, antifungal, anti-inflammatory, and antiviral activities . Furthermore, indolin-2-one derivatives have demonstrated utility in non-pharmaceutical applications, such as serving as effective corrosion inhibitors for carbon steel in industrial acidic environments . Researchers value this compound as a versatile chemical intermediate for synthesizing more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships in various fields of research . Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1,4-dimethyl-3H-indol-2-one

InChI

InChI=1S/C10H11NO/c1-7-4-3-5-9-8(7)6-10(12)11(9)2/h3-5H,6H2,1-2H3

InChI Key

JGOBYIQZSMGWGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)N(C2=CC=C1)C

Origin of Product

United States

Reactivity and Chemical Transformations of the 1,4 Dimethylindolin 2 One Scaffold

Electrophilic Aromatic Substitution Reactions on the Indolin-2-one Ring System

The benzene (B151609) ring of the 1,4-dimethylindolin-2-one system is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions, in terms of regioselectivity, is dictated by the directing effects of the substituents already present on the ring. The general mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration, which introduces a nitro (NO2) group onto the aromatic ring, typically employs a mixture of fuming nitric acid and concentrated sulfuric acid. vapourtec.com The electron-donating nature of the methyl group and the nitrogen atom of the lactam ring generally direct incoming electrophiles to the ortho and para positions. However, the precise substitution pattern can be influenced by steric hindrance and the specific reaction conditions employed. masterorganicchemistry.com For example, nitration of 3,3-dimethylindoline (B1314585) has been used as a key step in the synthesis of related compounds, followed by subsequent reduction and acetylation.

Table 1: Common Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophileGeneral Product
NitrationHNO₃/H₂SO₄NO₂⁺Nitro-substituted indolin-2-one
HalogenationX₂/FeX₃ (X = Cl, Br)X⁺Halo-substituted indolin-2-one
SulfonationFuming H₂SO₄SO₃Indolin-2-one sulfonic acid
Friedel-Crafts AlkylationR-X/AlCl₃R⁺Alkyl-substituted indolin-2-one
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺Acyl-substituted indolin-2-one

Functionalization at the C-3 Position of this compound

The C-3 position of the indolin-2-one core is a key site for introducing structural diversity. The presence of two adjacent carbonyl and N-acyl groups activates this position, making it amenable to a range of functionalization reactions.

Alkylation and Arylation Reactions

The C-3 position of the this compound scaffold can be readily alkylated and arylated. These reactions often proceed via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile, attacking an alkyl or aryl halide. Various catalytic systems, including those based on transition metals like palladium and cobalt, have been developed to facilitate these transformations with high efficiency and selectivity. organic-chemistry.org For example, iron-catalyzed C-H functionalization has been explored for the alkylation of indoles. bohrium.com

Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have proven to be a powerful tool for the direct arylation of 3-substituted oxindoles with electron-rich aromatic and heteroaromatic compounds, often using aerobic oxygen as a green oxidant. chim.it Furthermore, enantioselective methods have been developed to introduce chirality at the C-3 position. For instance, palladium-catalyzed asymmetric allenylic alkylation allows for the regiodivergent functionalization of indoles at either the N1 or C3 position by carefully selecting the reaction conditions. bohrium.com

Table 2: Examples of C-3 Alkylation and Arylation Reactions
Reaction TypeCatalyst/ReagentsKey FeaturesReference
Palladium-catalyzed Asymmetric Allenylic AlkylationPd-catalyst, P-chiral BIBOP-type ligandsRegioselectivity (N1/C3) switchable by changing base and solvent. bohrium.com
Iron-catalyzed Cross-Dehydrogenative ArylationFe-catalyst, O₂ (air)Direct arylation of 3-substituted oxindoles with electron-rich arenes. chim.it
Cobalt-catalyzed AlkylationCoCl₂/TMEDAAlkylation of aromatic Grignard reagents with alkyl bromides. organic-chemistry.org
Visible-Light-Induced Arylation/AlkylationPhotocatalyst (e.g., Eosin Y), air as oxidantMetal-free, mild conditions for C-3 functionalization of quinoxalin-2(1H)-ones. mdpi.com

Introduction of Heterocyclic Moieties

The introduction of heterocyclic moieties at the C-3 position of this compound can lead to compounds with interesting biological activities. Various synthetic strategies have been employed to achieve this, often involving cycloaddition reactions or the use of heterocyclic building blocks.

One common approach is the 1,3-dipolar cycloaddition reaction. mdpi.com For example, vinyl-substituted indazoles can react with nitrile imines to form pyrazoline derivatives. mdpi.com Similarly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, can be used to introduce triazole units. mdpi.com The synthesis of thiazolo[3,2-b] smolecule.comresearchgate.netcore.ac.uktriazole derivatives can be achieved through the condensation of mercapto-triazoles with α-halogenocarbonyls. farmaciajournal.com Furthermore, N-heterocyclic carbene (NHC) catalysis has been utilized for the enantioselective C3-functionalization of related 2,1-benzothiazine 2,2-dioxides. rsc.org

Condensation Reactions for C-3 Derivatization

Condensation reactions are a fundamental tool for the derivatization of the C-3 position of this compound. libretexts.org The active methylene (B1212753) group at C-3 can react with various carbonyl compounds, such as aldehydes and ketones, to form a new carbon-carbon double bond. A prominent example is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, typically catalyzed by a weak base, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction has been successfully applied to oxindoles, reacting them with both aromatic and aliphatic aldehydes to produce (E)-3-alkenyl-oxindoles. researchgate.net Biocatalysts, such as porcine pancreas lipase (B570770) (PPL), have also been employed to achieve high selectivity in these condensations. researchgate.net The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to benzylidene malonates, which can then undergo intramolecular cyclization to form indene (B144670) derivatives. nih.gov

Table 3: Examples of Condensation Reactions for C-3 Derivatization
Reaction NameReactantsCatalyst/ConditionsProduct TypeReference
Knoevenagel CondensationThis compound, Aldehyde/KetoneWeak base (e.g., piperidine, PPL)α,β-Unsaturated ketone researchgate.netwikipedia.orgsigmaaldrich.com
Aldol Condensation2,3,3-Trimethylindolenine, o-ChloranilHeat (reflux in dioxane)1,3-Tropolones beilstein-journals.org
Vilsmeier-Haack ReactionIndolenines, Vilsmeier reagent-Aminomethylene-malondialdehydes researchgate.net

Transformations Involving the Lactam Carbonyl Group

The lactam carbonyl group in this compound is another site for chemical modification, although it is generally less reactive than the C-3 position. Transformations at this position often require more forcing conditions or specific reagents.

Reduction of the lactam carbonyl to a methylene group would lead to the corresponding indoline (B122111) derivative. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, oxidation of the indolin-2-one can lead to the formation of isatin (B1672199) derivatives, although this is more commonly a synthetic route to indolin-2-ones rather than a transformation of them. The carbonyl group can also potentially undergo nucleophilic attack, but this is less common due to the amide resonance which reduces the electrophilicity of the carbonyl carbon.

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Both experimental and computational methods are employed for these investigations.

Kinetic isotope effect (KIE) studies have been used to probe the mechanism of proton abstraction from the C-3 position of 1,3-dimethylindolin-2-one (B3050237). ic.ac.uk These studies can help to determine the rate-determining step of a reaction. For instance, a significant primary KIE (kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step. ic.ac.uk

Ionization Mechanisms and Proton Abstraction Studies

Base-catalyzed proton abstraction at the C3 position leads to the formation of an enolate intermediate. This process is a critical step in many functionalization reactions of the indolin-2-one scaffold. ic.ac.ukic.ac.uk Studies on 1,3-dimethylindolin-2-one have explored this proton abstraction using both water and hydroxide (B78521) as the base. ic.ac.uk The reaction initiates with the abstraction of a proton from the C3 position by a base, leading to the formation of an indole-2-enolate intermediate, which subsequently undergoes further reaction, such as electrophilic attack. ic.ac.ukic.ac.uk

Quantum chemical modeling of the proton abstraction from 1,3-dimethylindolin-2-one has been performed to understand the mechanism. ic.ac.uk Two models were considered: one involving a proton relay with three water molecules and another with hydroxide solvated by water molecules. ic.ac.uk The calculations revealed that in the presence of a strong base like hydroxide, the activation energy for proton abstraction is significantly lowered. ic.ac.uk This highlights the facility of enolate formation under basic conditions, a key aspect of the reactivity of the indolin-2-one scaffold. researchgate.net

The general mechanism for the base-catalyzed formation of the enolate intermediate from an indolin-2-one is depicted below:

Scheme 1: Base-catalyzed enolate formation of an N-methylated indolin-2-one.

This enolate is a key reactive intermediate that can participate in a variety of subsequent chemical transformations, enabling the synthesis of diverse analogs.

Kinetic Isotope Effects in Indolin-2-one Transformations

Kinetic isotope effect (KIE) studies provide valuable information about the transition state of a reaction and can help elucidate reaction mechanisms. wikipedia.org For indolin-2-one transformations, KIEs have been particularly useful in understanding the proton abstraction step.

In the context of the base-catalyzed iodination of 1,3-dimethylindolin-2-one, a primary kinetic isotope effect (kH/kD) of 6.3 ± 0.6 was experimentally determined for the initial proton abstraction step. ic.ac.uk A KIE of this magnitude is indicative of the C-H bond being broken in the rate-determining step of the reaction. ic.ac.ukwikipedia.org

Theoretical calculations have been employed to model the KIE for the proton abstraction from 1,3-dimethylindolin-2-one. ic.ac.ukic.ac.uk These models have explored the influence of substituents on the aromatic ring on the transition state geometry and the resulting KIE. For the base-catalyzed enolization of 1,3-dimethylindolin-2-ones, the primary KIE shows a trend of increasing as the transition state becomes later, which is influenced by the electronic nature of the ring substituents. ic.ac.uk

The table below summarizes the calculated kinetic isotope effects for the base-catalyzed enolization of various substituted 1,3-dimethylindolin-2-ones, providing insight into how substituents on the aromatic ring might influence the reactivity of the C3-protons in compounds like this compound.

Substituent at C6Calculated kH/kD
Nitro5.8
Cyano6.2
Chloro6.5
H6.8
Amino7.5

Data extrapolated from studies on 1,3-dimethylindolin-2-one. ic.ac.uk

These findings suggest that the electronic nature of the substituent at the 4-position in this compound would similarly influence the rate of proton abstraction and the associated KIE. The methyl group at C4, being electron-donating, would be expected to result in a KIE value in the range observed for other electron-donating groups.

Derivatization for Library Synthesis of this compound Analogs

The indolin-2-one scaffold is a versatile template for the synthesis of compound libraries for drug discovery. researchgate.netnih.gov The C3 position is the most common site for derivatization, allowing for the introduction of a wide range of substituents and the creation of spirocyclic systems. researchgate.net

Various synthetic strategies have been developed for the derivatization of the indolin-2-one core, which are applicable to the synthesis of this compound analogs. These methods often involve the initial formation of the C3-enolate, as discussed in section 3.4.1, followed by reaction with various electrophiles.

Common derivatization reactions at the C3 position include:

Alkylation: Direct alkylation of the enolate with alkyl halides.

Aldol Condensation: Reaction with aldehydes and ketones to introduce hydroxylated side chains.

Michael Addition: Conjugate addition to α,β-unsaturated systems.

Mannich Reaction: Reaction with formaldehyde (B43269) and an amine to introduce aminomethyl groups.

Oxidative Coupling: Reactions to form C-C and C-heteroatom bonds. rsc.org

The following table provides examples of synthetic methods that can be employed for the derivatization of the indolin-2-one scaffold to generate diverse analog libraries.

Reaction TypeReagents and ConditionsPotential Products
C3-AlkylationBase (e.g., NaH), Alkyl halide in THF3-Alkyl-1,4-dimethylindolin-2-ones
Knoevenagel CondensationAldehyde/Ketone, Base (e.g., piperidine)3-Alkylidene-1,4-dimethylindolin-2-ones
SpirocyclizationReaction with bifunctional electrophilesSpiro[indoline-3,x'-heterocycle]-2-ones
Oxidative AlkylarylationN-Arylacrylamides, Alkanes, Oxidant3-Alkyl-3-aryl-1,4-dimethylindolin-2-ones

These methods, often amenable to parallel synthesis techniques, allow for the rapid generation of a multitude of this compound analogs with diverse substitution patterns for biological screening. mdpi.com The choice of synthetic route and the specific building blocks used can be tailored to explore different regions of chemical space and optimize for desired biological activities.

Advanced Spectroscopic and Structural Characterization Techniques for 1,4 Dimethylindolin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1,4-Dimethylindolin-2-one, various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation techniques, are used to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the two methyl groups.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their position relative to the methyl group and the fused heterocyclic ring. The protons on the five-membered ring and the two methyl groups (N-CH₃ and C4-CH₃) would appear as singlets or multiplets in the aliphatic region of the spectrum.

Based on typical chemical shifts for indolin-2-one derivatives, the expected ¹H NMR data for this compound can be summarized as follows:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C5-H, C6-H, C7-H)~6.8 - 7.3Multiplets (m)
Methylene (C3-H₂)~3.4 - 3.6Singlet (s)
N-Methyl (N-CH₃)~3.2Singlet (s)
C4-Methyl (C4-CH₃)~2.3Singlet (s)

Note: This is a representative table based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. In this compound, ten distinct signals are expected, corresponding to each carbon atom in the structure.

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.

Carbon AtomExpected Chemical Shift (δ, ppm)
C2 (C=O)~175 - 180
C7a~140 - 145
C3a~130 - 135
C4~130 - 135
C5, C6, C7~110 - 130
C3~35 - 40
N-CH₃~25 - 30
C4-CH₃~18 - 22

Note: This is a representative table based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the proton and carbon signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the C3 methylene protons to the ¹³C signal of the C3 carbon, the N-methyl protons to the N-methyl carbon, and so on for all protonated carbons. This allows for unambiguous assignment of the carbons that bear hydrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons. For instance, in this compound, the HMBC spectrum would be expected to show correlations from the N-methyl protons to the C2 carbonyl carbon and the C7a quaternary carbon. It would also show correlations from the C4-methyl protons to C3a, C4, and C5, confirming the placement of the methyl group on the aromatic ring. magritek.com

Together, these 2D NMR experiments provide a detailed map of the molecule's covalent framework, leaving no ambiguity in the structural assignment.

Application of NMR for Tautomeric Form Determination

Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. encyclopedia.pub While this compound itself is not prone to tautomerism due to the N-alkylation and the lack of an acidic proton at the C3 position, its derivatives can exhibit this phenomenon. For example, 3-hydroxy-3-substituted indolin-2-one derivatives can exist in equilibrium between their keto and enol forms.

NMR spectroscopy is a primary method for studying such tautomeric equilibria. jst-ud.vn If the exchange between tautomers is slow on the NMR timescale, separate sets of ¹H and ¹³C NMR signals will be observed for each form, allowing for their individual characterization and quantification. If the exchange is fast, averaged signals are observed, and the position of these signals can provide information about the relative populations of the tautomers. jst-ud.vn By comparing the observed chemical shifts with those of model compounds locked in one tautomeric form, the position of the equilibrium can be accurately determined. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact mass, which can then be used to deduce its unique elemental composition. nih.gov

For this compound, with a molecular formula of C₁₀H₁₁NO, the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument would measure the m/z of the molecular ion (e.g., [M+H]⁺) and compare the experimental value to the theoretical value. A close match (typically <5 ppm error) provides strong evidence for the proposed molecular formula, distinguishing it from other formulas that might have the same nominal mass. For example, HRMS data for a derivative of this compound would be reported by comparing the calculated and found masses, such as "HRMS (ESI) m/z calcd for C₁₅H₁₁NO₂ (M+): calcd 237.0790, found 237.0789," confirming the elemental composition. amazonaws.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for polar and thermally labile molecules like indolinone derivatives. In ESI-MS analysis, this compound would typically be dissolved in a suitable solvent and introduced into the mass spectrometer.

In positive ion mode, the molecule would be expected to readily form a protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 161.20 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 162.2. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for related lactam structures often involve the loss of small neutral molecules.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. This technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of approximately 161. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for N-alkylated compounds. The relative abundance of these fragment ions would help in confirming the structure of the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present. For this compound, characteristic absorption bands would be expected for its key structural features.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Amide C=O1680 - 1720Stretching
Aromatic C=C1450 - 1600Stretching
Aliphatic C-H2850 - 3000Stretching
Aromatic C-H3000 - 3100Stretching
C-N1200 - 1350Stretching

This table represents expected ranges for the functional groups present in this compound based on general spectroscopic principles.

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic ring system and the C-C backbone. The carbonyl (C=O) stretch would also be Raman active. This technique is valuable for studying molecular structure and can be used for both qualitative and quantitative analysis of indolinone derivatives. nist.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound, which contains a substituted benzene ring fused to a lactam ring, would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system. These transitions typically occur in the UV region. The exact position of the λmax values would be influenced by the methyl substituents on the aromatic ring and the nitrogen atom. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a vital chiroptical technique used to investigate the stereochemical aspects of chiral molecules. nih.govunits.it It measures the differential absorption of left and right circularly polarized light by a chiral sample. For chiral derivatives of this compound, where a stereocenter might be introduced, ECD spectroscopy is indispensable for assigning the absolute configuration of enantiomers. units.itresearchgate.net

The process involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum, typically generated using time-dependent density functional theory (TDDFT). nih.govnih.gov A good correlation between the experimental and calculated spectra allows for the unambiguous determination of the molecule's absolute stereochemistry. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. researchgate.net This technique is particularly powerful for the structural elucidation of complex chiral molecules, including those with quaternary stereocenters, which can be challenging to assign using other methods. researchgate.net

Table 1: Representative ECD Data for a Chiral Oxindole Derivative

Feature Wavelength (nm) Δελ (M⁻¹cm⁻¹) Assignment
Positive Cotton Effect 280 +3.5 n → π* transition
Negative Cotton Effect 250 -5.2 π → π* transition

This interactive table provides a hypothetical example of ECD spectral data for a chiral derivative, illustrating how positive and negative Cotton effects at specific wavelengths are interpreted.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography provides definitive information about the atomic and molecular structure of a compound in its crystalline solid state.

Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for determining the three-dimensional structure of a crystalline compound at an atomic level. mdpi.com For derivatives of this compound, obtaining a suitable single crystal allows for the precise determination of bond lengths, bond angles, and torsional angles. nih.gov This information confirms the molecular connectivity and provides insight into the conformation adopted by the molecule in the solid state.

The analysis of a crystal structure reveals the arrangement of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the supramolecular architecture. mdpi.commdpi.com Crystallographic data from related oxindole structures have been used to confirm molecular geometries and understand substituent effects on the molecular packing. nih.govnih.gov The structural data obtained from SCXRD is often published in crystallographic information files (CIFs), which provide a comprehensive record of the crystal structure. nih.gov

Table 2: Illustrative Single Crystal X-ray Crystallographic Data for an Indole (B1671886) Derivative

Parameter Value
Chemical Formula C₁₄H₁₀N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.766 (2)
b (Å) 15.383 (5)
c (Å) 12.898 (4)
β (°) 100.48 (2)
Volume (ų) 1124.9 (6)

This interactive table presents example crystallographic parameters for a related heterocyclic compound, showcasing the detailed structural information derived from an SCXRD experiment. nih.gov

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample. americanpharmaceuticalreview.com It is particularly valuable for analyzing polycrystalline materials. In the context of this compound derivatives, PXRD is employed to identify the crystalline phase, assess sample purity, and detect polymorphism—the ability of a substance to exist in multiple crystalline forms. nih.govusp.org

Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. americanpharmaceuticalreview.com The pattern consists of a series of diffraction peaks at specific angles (2θ), with characteristic intensities. By comparing the experimental PXRD pattern of a sample to reference patterns, one can confirm its identity and phase purity. rigaku.com This is critical in pharmaceutical development, as different polymorphs can have distinct physical properties, including solubility and stability. nih.govresearchgate.net

Table 3: Representative Powder X-ray Diffraction (PXRD) Peak List

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 100
15.2 5.82 45
21.1 4.21 80
25.8 3.45 60

This interactive table displays a typical format for PXRD data, where the peak positions (2θ angle) and their relative intensities are used to identify a specific crystalline phase.

Other Advanced Spectroscopic and Analytical Methods (e.g., Elemental Analysis)

Beyond the primary structural elucidation techniques, other analytical methods are essential for the complete characterization of this compound derivatives. Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound.

This method provides the empirical formula of a newly synthesized compound, which can then be compared with the theoretical formula to confirm its elemental composition and purity. nih.gov The experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values to be considered a confirmation of the proposed molecular formula. This analysis is a standard and crucial step in the characterization of novel organic molecules. researchgate.net

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₁NO)

Element Theoretical (%) Experimental (%)
Carbon (C) 74.51 74.45
Hydrogen (H) 6.88 6.91

This interactive table shows a comparison between the calculated and hypothetical experimental elemental analysis results for this compound, demonstrating how the technique validates the compound's empirical formula.

Computational and Theoretical Investigations of 1,4 Dimethylindolin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1,4-Dimethylindolin-2-one from first principles. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a widely used tool for predicting the optimized geometry and electronic properties of organic compounds, including indolin-2-one derivatives. nih.govresearchgate.net By applying a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the lowest energy (most stable) conformation of this compound can be determined. wu.ac.th

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For the this compound scaffold, DFT can elucidate the planarity of the bicyclic ring system and the orientation of the two methyl groups. Studies on related 1-phenylindolin-2-one derivatives have shown that DFT calculations can reveal low energy barriers for the rotation of substituents, which can lead to conformational isomerism. researchgate.net The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, identifying regions susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Geometric Parameters of this compound Calculated by DFT Note: These are hypothetical values based on typical DFT calculations for similar molecular structures.

ParameterBond/AngleCalculated Value
Bond Lengths
C=O1.23 Å
N1-C21.38 Å
N1-C81.45 Å
N1-C(Methyl)1.47 Å
C4-C(Methyl)1.51 Å
Bond Angles
C7a-N1-C2110.5°
O=C2-N1126.0°
C3a-C4-C(Methyl)121.0°

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). rsc.orgnih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. These calculations often show good agreement with experimental data and help assign specific electronic transitions, such as π → π* transitions, which are common in aromatic systems like indolinone. researchgate.netresearchgate.netresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT. ruc.dknih.gov This approach calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ). mdpi.com Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values serves as a powerful method for structure verification and assignment of complex spectra. mdpi.comnih.gov Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging in the actual sample. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These are hypothetical values to illustrate the output of TD-DFT and GIAO calculations.

Parameter Predicted Value Associated Transition / Assignment
UV-Vis (TD-DFT)
λmax 1~255 nmπ → π* (Benzene ring)
λmax 2~290 nmπ → π* (Indolinone system)
¹³C NMR (GIAO)
C2 (Carbonyl)~178 ppmC=O
C7a~145 ppmAromatic Quaternary C
C4~132 ppmAromatic C-CH₃
N-CH₃~28 ppmMethyl C
C4-CH₃~20 ppmMethyl C

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govirjweb.com For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring system, while the LUMO may be distributed across the carbonyl group and adjacent atoms. nih.gov

Hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response. mdpi.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can reliably predict the first-order hyperpolarizability. This property is often associated with molecules that have significant charge separation, typically found in donor-acceptor systems. While this compound is not a classic push-pull system, computational analysis can quantify any potential NLO properties. unamur.be

Table 3: Illustrative Calculated Electronic Properties of this compound Note: These are hypothetical values based on DFT calculations for similar molecules.

PropertyCalculated ValueImplication
EHOMO-6.15 eVElectron-donating capability
ELUMO-1.55 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.60 eVHigh kinetic stability nih.gov
First Hyperpolarizability (β)1.15 x 10⁻³⁰ esuModest NLO activity researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the physical movements and interactions of molecules over time, which is particularly useful for understanding conformational preferences and interactions with biological macromolecules.

Even seemingly rigid molecules like this compound can adopt different three-dimensional arrangements, or conformations, primarily through the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. For this compound, key rotations would involve the methyl groups at the N1 and C4 positions.

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. nih.gov This map reveals the low-energy valleys corresponding to stable or metastable conformers and the hills representing the transition states between them. This analysis is crucial for understanding which conformation is most likely to be present under physiological conditions and which shape is relevant for binding to a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. biointerfaceresearch.com The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. nih.govgrowingscience.com Docking studies on this compound can predict its potential as an inhibitor for various protein targets. nih.govnih.gov

The process involves preparing the 3D structures of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity, typically in kcal/mol. walisongo.ac.id A more negative score indicates a more favorable binding interaction. The resulting docked poses provide insight into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. farmaceut.orgnih.gov This information is instrumental in rational drug design and in predicting the biological activity of new compounds. mdpi.comnih.gov

Table 4: Illustrative Protein-Ligand Docking Results for this compound with a Hypothetical Kinase Target Note: These results are hypothetical, intended to demonstrate the typical output of a molecular docking study.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Protein Kinase ABC-7.8Val-25, Ala-42, Leu-95Hydrophobic interactions with methyl groups and indolinone core
Leu-98Hydrogen bond with carbonyl oxygen (C=O)
Lys-44, Phe-97π-Alkyl and π-π stacking with the aromatic ring

Molecular Dynamics Simulations for Interaction Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of this compound systems, MD simulations are crucial for assessing the stability of the compound when it binds to a biological target, such as a protein or enzyme. nih.govrsc.org This technique provides a dynamic view of the ligand-protein complex, revealing how the interactions evolve and confirming the stability of the binding mode predicted by molecular docking. nih.govrsc.org

The process typically begins after a potential binding pose of the indolin-2-one derivative within the protein's active site is identified through molecular docking. nih.gov The resulting complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond scale. rsc.org

Several key parameters are analyzed to determine the stability of the interaction:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the this compound derivative and the protein are monitored throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable and specific interaction.

Binding Free Energy: Calculations such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be performed on the MD simulation trajectory to estimate the binding free energy of the complex. A lower binding free energy indicates a more stable and favorable interaction.

For instance, in studies of similar heterocyclic inhibitors, MD simulations have been used to confirm that the ligand-protein complex remains stable, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation period. nih.gov These simulations provide valuable insights into the dynamic and thermodynamic properties of the interactions, reinforcing the findings from docking studies. rsc.org

ParameterDescriptionImplication for Stability
RMSD Measures the average change in atomic positions for the ligand and protein backbone from the initial pose.A low and converged RMSD value over time indicates the complex is stable and has reached equilibrium.
RMSF Measures the fluctuation of individual amino acid residues around their average positions.Low RMSF values for residues in the binding pocket suggest stable interactions with the ligand.
Hydrogen Bonds Tracks the formation and persistence of hydrogen bonds between the ligand and the protein.A high number of consistently maintained hydrogen bonds signifies a strong and stable binding interaction.
Binding Free Energy Estimated energy released upon ligand binding, often calculated using methods like MM/GBSA.A more negative binding free energy value corresponds to a more spontaneous and stable ligand-protein complex.

In Silico Prediction of Biological Interaction Profiles

In silico methods are used early in the drug discovery process to predict the physicochemical, pharmacokinetic, and biological properties of compounds, thereby helping to select the most promising candidates for further development. nih.gov For this compound and its analogs, these predictive models can forecast a wide range of interaction profiles, from absorption, distribution, metabolism, and excretion (ADME) properties to specific biological activities and potential toxicity. mdpi.com

Commonly used in silico prediction tools and their applications include:

ADMET Prediction: Software platforms like PreADMET or ADMETlab 2.0 are used to predict ADME and toxicity properties. nih.govmdpi.com These predictions are crucial for evaluating the drug-likeness of a compound. Key predicted parameters include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut. mdpi.com

Caco-2 Cell Permeability: An in vitro model for predicting intestinal absorption. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. mdpi.com

Toxicity: Includes predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.govmdpi.com

Prediction of Activity Spectra for Substances (PASS): This tool predicts the spectrum of biological activities of a compound based on its chemical structure. mdpi.com It compares the structure to a large database of known biologically active substances and provides a list of potential activities with associated probabilities. This can help identify novel therapeutic applications for a this compound scaffold.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.gov By docking this compound derivatives into the active sites of various enzymes or receptors, researchers can predict which biological targets they are most likely to interact with and inhibit. mdpi.comnih.gov

These early-stage computational evaluations allow researchers to prioritize compounds with favorable predicted profiles, such as good intestinal absorption and low toxicity risk, while deprioritizing those with potential liabilities, thus saving significant time and resources. nih.gov

Prediction TypeMethod/ToolPredicted PropertiesSignificance
Pharmacokinetics (ADME) PreADMET, ADMETlab 2.0Intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, plasma protein binding.Assesses the "drug-likeness" and potential bioavailability of the compound. nih.govmdpi.com
Metabolism & Toxicity PreADMET, ADMETlab 2.0CYP450 enzyme inhibition, mutagenicity, carcinogenicity, hERG inhibition.Identifies potential adverse effects and drug-drug interaction liabilities early in development. mdpi.com
Biological Activity PASS, MolinspirationSpectrum of potential biological activities, enzyme inhibition, receptor agonism/antagonism.Helps identify potential therapeutic targets and novel applications for the scaffold. nih.govmdpi.com
Binding Interaction Molecular Docking (Glide, AutoDock)Binding affinity (docking score), binding pose, key interacting amino acid residues.Predicts specific protein targets and elucidates the molecular basis of the interaction. nih.gov

Computational Mechanistic Studies of this compound Reactions

Computational mechanistic studies, often employing quantum chemical methods like Density Functional Theory (DFT), are used to investigate the detailed pathways of chemical reactions. These studies provide a molecular-level understanding of reaction mechanisms, transition states, and the factors that control reaction outcomes such as regioselectivity and stereoselectivity. For reactions involving the this compound core, these studies can elucidate how the compound is formed or how it participates in further chemical transformations.

A key application of these methods is in studying cycloaddition reactions, which are common for forming heterocyclic systems. researchgate.net Computational analysis of a reaction mechanism typically involves:

Locating Stationary Points: Identifying the geometric structures of reactants, intermediates, transition states (TS), and products on the potential energy surface.

Analyzing Transition States: The geometry of the TS reveals the synchronous or asynchronous nature of bond-forming and bond-breaking processes. For example, in a [3+2] cycloaddition, a computational study can determine whether the two new bonds form simultaneously or in a stepwise fashion. researchgate.net

Investigating Selectivity: By comparing the activation energies of different possible reaction pathways, researchers can predict the regioselectivity of a reaction. For instance, in the cycloaddition of a nitrile N-oxide, DFT calculations can show why the formation of one regioisomer is kinetically preferred over the other, often due to steric or electronic effects. mdpi.com

These theoretical investigations can confirm experimentally observed outcomes or predict the feasibility and selectivity of new, un-tested reactions, thereby guiding synthetic efforts. rsc.org

Virtual Screening Approaches for this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The this compound scaffold can serve as a core structure in these libraries, with virtual screening used to find derivatives with high predicted activity against a specific biological target.

The two main approaches to virtual screening are:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown, but a set of molecules known to be active against the target is available. nih.gov A model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, is built based on the common features of the known active ligands. This model is then used as a 3D query to filter large compound databases, identifying new molecules that share the same essential features. frontiersin.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS is the preferred method. It involves docking a library of compounds into the binding site of the target protein. mdpi.com The compounds are then ranked based on their docking scores, which estimate their binding affinity. biruni.edu.tr Top-ranked compounds are selected as "hits" for further experimental testing.

A typical SBVS workflow for a this compound scaffold would involve the following steps:

Library Preparation: A virtual library of diverse this compound derivatives is created.

Target Preparation: The 3D crystal structure of the target protein is obtained from a database (e.g., the Protein Data Bank) and prepared for docking.

Molecular Docking: The entire library of compounds is docked into the defined binding site of the target.

Hit Selection and Filtering: Compounds are ranked by their docking scores. The top-scoring virtual "hits" are often subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding poses to ensure key interactions with the protein are present. mdpi.combiruni.edu.tr

This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process faster and more cost-effective. mdpi.com

Exploration of Molecular and Cellular Interactions of 1,4 Dimethylindolin 2 One Derivatives

Biological Target Identification and Validation Approaches for Indolin-2-ones

Identifying the specific biological targets of indolin-2-one derivatives is a critical step in drug discovery. Researchers employ various validation approaches to confirm that the interaction between the compound and its target is responsible for the observed biological effect. These approaches range from enzymatic assays to cellular and in vivo studies, providing a comprehensive understanding of the compound's mechanism of action.

The indolin-2-one core is a well-established scaffold for the development of potent protein kinase inhibitors. These enzymes play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Cyclin-Dependent Kinase 2 (CDK2): Numerous studies have highlighted the efficacy of indolin-2-one derivatives as inhibitors of CDK2, a key regulator of the cell cycle. For instance, a novel derivative with a 3-hydrazonoindolin-2-one scaffold, compound HI 5, demonstrated an EC50 value of 6.32 µM against CDK2 nih.gov. Another series of indolinone-based molecules yielded compound 9, which exhibited potent inhibition of CDK2 with a half-maximal inhibitory concentration (IC50) of 9.39 nM nih.gov. The 3-substituted indolinone compound SU9516 is another notable inhibitor that binds to the ATP binding site of CDK2 with an IC50 value of 22 nM nih.gov. Furthermore, an oxindole-based derivative, compound 5l, was identified as a potent CDK2 inhibitor with an IC50 value of 8.17 nM, which was more effective than the reference compound sunitinib mdpi.com.

c-KIT: The KIT proto-oncogene, a receptor tyrosine kinase, is another important target for indolin-2-one derivatives. Six indolinone tyrosine kinase inhibitors were characterized for their ability to inhibit Kit kinase, with all compounds showing potent inhibition in biochemical assays nih.gov. This suggests that the indolinone scaffold is suitable for developing agents against tumors driven by Kit-mediated proliferation nih.gov.

Janus Kinase 2 (JAK2): The JAK family of tyrosine kinases is integral to cytokine signaling pathways. While specific inhibition data for 1,4-Dimethylindolin-2-one derivatives against JAK2 is not extensively detailed in the provided research, the broader class of JAK inhibitors includes compounds like ruxolitinib, which potently inhibits JAK2 with an IC50 of 5 nM nih.gov. The development of selective JAK2 inhibitors is a significant area of research for myeloproliferative neoplasms, and the chemical space of indole (B1671886) derivatives continues to be explored for this target nih.govmdpi.com.

Inhibitory Activity of Indolin-2-one Derivatives Against Protein Kinases
CompoundTarget KinaseInhibitory Concentration (IC50/EC50)
Compound 9CDK29.39 nM
Compound 5lCDK28.17 nM
SU9516CDK222 nM
Compound HI 5CDK26.32 µM (EC50)
RuxolitinibJAK25 nM
Ruxolitinib is a known JAK inhibitor provided for context, not an indolin-2-one derivative.

Beyond kinases, indolin-2-one derivatives have been shown to modulate the activity of various other enzymes.

α-Glucosidase: A series of synthesized 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase inhibitory activity, which is a key target for managing type 2 diabetes. One particular compound showed a high α-glucosidase percentage inhibition of 67 ± 13, which was substantially greater than that of the standard drug acarbose (19 ± 5) nih.gov. This indicates the potential of this class of compounds to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes nih.govresearchgate.net.

Acyl-CoA: Cholesterol Acyltransferase (ACAT): A novel series of 1-alkyl-7-amido-indoline derivatives has been identified as inhibitors of ACAT, an enzyme involved in cholesterol esterification nih.gov. The inhibition of intestinal and hepatic ACAT is expected to lower plasma cholesterol levels. The study found that the inhibitory activity against intestinal ACAT was positively correlated with the lipophilicity (logP) of the compounds nih.gov.

Topoisomerases: DNA topoisomerases are essential enzymes for resolving DNA topological problems during cellular processes. While specific data on indolin-2-one derivatives targeting Topoisomerase IV is limited, related indole-based compounds have shown activity against Topoisomerase I and II. For example, pyrazolo[1,5-a]indole derivatives were found to be strong inhibitors of Topoisomerase II, and one derivative also acted as a dual inhibitor of both Topoisomerase I and II nih.gov. This suggests that the broader indole scaffold, a core component of indolin-2-one, is a viable starting point for developing topoisomerase inhibitors nih.govmdpi.com.

The structural diversity of indolin-2-one derivatives also allows them to act as ligands for various cell surface and nuclear receptors.

Nociceptin Receptor (NOP): A series of N-(4-piperidinyl)-2-indolinones has been discovered as a new structural class of ligands for the NOP receptor, which is involved in pain, anxiety, and reward pathways nih.gov. Interestingly, subtle structural modifications to the piperidine N-substituent within this series could convert a potent antagonist into a potent agonist. Specifically, ligands where a saturated lipophilic substituent was directly linked to the piperidyl N-1 acted as NOP agonists, while those linked via a methylene (B1212753) group were antagonists nih.gov. This highlights the sensitivity of the receptor to minor changes in ligand structure. One such bifunctional compound, SR 16435, acts as a partial agonist at both NOP and mu-opioid receptors (MOP) nih.gov.

Dopamine D4 Receptor: The versatility of the indolin-2-one scaffold is further demonstrated by derivatives synthesized to target dopamine receptors. One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, showed remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM, identifying it as a potential high-affinity ligand nih.gov.

A more recent and challenging area of drug discovery is the development of small molecules that can disrupt pathological protein-protein interactions (PPIs).

EWS-FLI1: The oncogenic fusion protein EWS-FLI1 is the primary driver of Ewing's Sarcoma. This protein lacks intrinsic enzymatic activity and functions by forming transcriptional complexes with other proteins, such as RNA Helicase A (RHA). The small molecule YK-4-279 was developed to specifically target and disrupt the EWS-FLI1/RHA interaction nih.govoncotarget.comoncotarget.com. Studies have shown that YK-4-279 directly binds to EWS-FLI1, inhibits its oncogenic activity, and induces apoptosis in Ewing's Sarcoma cells nih.govsigmaaldrich.com. Further investigation revealed that the activity resides in a single enantiomer, (S)-YK-4-279, which is able to disrupt the EWS-FLI1 and RHA binding, while the (R)-enantiomer is inactive nih.gov. This enantiospecificity provides strong evidence for a specific molecular interaction and validates the EWS-FLI1/RHA complex as a druggable target nih.gov.

Molecular Mechanisms of Interaction

To understand how indolin-2-one derivatives exert their effects at a molecular level, computational techniques such as molecular docking and molecular dynamics are invaluable. These methods provide insights into the binding modes and energetic favorability of the ligand-target interactions.

Molecular docking simulations are frequently used to predict the preferred orientation of a ligand when bound to a target protein. These studies have been instrumental in elucidating the interactions of indolin-2-one derivatives.

For instance, docking studies of 3,3-di(indolyl)indolin-2-ones with α-glucosidase revealed key interactions within the enzyme's active site, which helped to explain the observed inhibitory activities nih.gov. Similarly, in the development of CDK2 inhibitors, molecular docking showed that an active indolinone-based compound (compound 9) exhibited a stronger binding affinity to the CDK2 active site than the reference compound indirubin nih.gov. Molecular dynamics simulations further confirmed the stability of these ligand-protein complexes over time nih.gov. These computational approaches not only rationalize the activity of known compounds but also guide the design of new derivatives with improved potency and selectivity by identifying key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand in the binding pocket nih.gov.

Identification of Key Interacting Residues and Motifs

The biological activity of this compound derivatives is fundamentally linked to their precise interactions with target biomolecules. Molecular docking studies and biophysical characterization have identified key amino acid residues and structural motifs that are crucial for these interactions.

For instance, in the inhibition of 5-lipoxygenase (5-LOX), the indoline (B122111) moiety of one derivative was observed to position itself near the enzyme's catalytic iron ion. This orientation is stabilized by van der Waals interactions with a hydrophobic pocket formed by residues such as H372, H367, L368, L414, I415, F421, and L607 acs.org. Furthermore, a thiourea group on the derivative was found to form two hydrogen bonds with the side chain of Q363 and accept a hydrogen bond from Y181, anchoring the inhibitor within the active site acs.org.

In the context of α-amylase inhibition, docking studies revealed that indolin-2-one derivatives interact with key catalytic residues. Amino acids such as ASP197, GLU240, and TYR151, which are known to be important for enzyme function, were identified as interaction points researchgate.net. Other studies have also highlighted the importance of residues like Asp30, Trp58, Trp59, Leu162, and Ala198 in establishing various types of interactions with inhibitors researchgate.net. These interactions are typically a combination of conventional and non-classical hydrogen bonds involving the indolin-2-one ring system researchgate.net.

These findings underscore the importance of specific hydrophobic and hydrogen-bonding interactions in defining the affinity and specificity of indolin-2-one derivatives for their biological targets.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are pivotal in optimizing the therapeutic potential of indolin-2-one derivatives. These studies systematically explore how chemical modifications to the core structure and its substituents influence biological activity, providing a roadmap for designing more potent and selective agents.

The nature and position of substituents on the indolin-2-one scaffold dramatically influence the biological activity of the resulting derivatives. Research has shown that specific modifications can enhance potency against various targets, including cancer cells and microbes.

On the Indolin-2-one Core: Modifications at the C-5 position of the indolin-2-one ring have shown significant effects. For example, replacing a fluoro group with a chloro atom led to a substantial increase in potency against A549 non-small cell lung cancer cells nih.gov. Conversely, introducing bromo, hydrogen, or methyl groups at the same position resulted in a significant decrease in activity nih.gov.

On C-3 Substituents: The appendage at the C-3 position is a critical determinant of activity and selectivity.

Heterocyclic Groups: Derivatives featuring a 2-thienyl fragment exhibit good antimicrobial activity against B. cereus, while those with 3-aminophenyl or 2-pyridyl groups show potent antifungal activities nih.gov.

Side Chains: The presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent on a pyrrole ring attached to the C-3 position was found to notably enhance antitumor activities nih.gov.

Halogenation: Introducing a bromine atom into the benzimidazole core of a C-3 substituent led to a significant increase in antimicrobial activity, decreasing the Minimum Inhibitory Concentration (MIC) against S. aureus from 31.1 to 0.98 µg/mL mdpi.com.

Table 1: Impact of Substituents on Biological Activity of Indolin-2-one Derivatives

Compound Series Target/Activity Key Substituent Modification Effect on Activity Reference
3-Substituted Indolin-2-ones Antitumor (A549 cells) Replacing C-5 Fluoro with Chloro Large increase in potency nih.gov
3-Substituted Indolin-2-ones Antitumor C-5 Bromo, Hydrogen, or Methyl Potency decreased substantially nih.gov
Arylidene Indolin-2-ones Antifungal 3-Aminophenyl or 2-Pyridyl group Best antifungal activities nih.gov
Indolyl-benzoimidazoles Antibacterial (S. aureus) Bromine on Benzimidazole core 32-fold increase in activity mdpi.com
Chloropyrrole Indolin-2-ones Antitumor (VEGFR2) N-2-(ethylamino)ethyl group Greatly improved biological activity nih.gov

The indolin-2-one nucleus is not merely a scaffold but an active pharmacophore that is essential for the biological activity of its derivatives. It is recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets, particularly protein kinases. mdpi.comnih.gov

The core structure is crucial for inhibiting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis in tumors. nih.gov The indolin-2-one moiety typically binds to the hinge region within the ATP active pocket of these kinases. mdpi.com This interaction competitively inhibits ATP binding, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The necessity of the indolin-2-one core for VEGFR inhibition has been well-established through extensive SAR studies. nih.gov

Investigations into Cellular Pathway Modulation by this compound Derivatives

Derivatives of indolin-2-one have been shown to exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation. A significant body of research points to their ability to interfere with the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling cascades. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, a model for inflammation, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated potent anti-inflammatory activity. This compound was found to strongly suppress the phosphorylation of IκBα and the subsequent phosphorylation of the p65 subunit of NF-κB in a concentration-dependent manner. nih.gov Since NF-κB is a master regulator of genes encoding pro-inflammatory mediators, its inhibition leads to a downstream reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

The same derivative also attenuated the phosphorylation of key components of the MAPK pathway, including JNK, ERK, and p38, as well as the upstream kinase Akt. nih.gov The PI3K/Akt/mTOR and NF-κB pathways are known to have significant crosstalk, and their simultaneous inhibition by indole compounds is an attractive feature for cancer therapy. nih.govresearchgate.net By inhibiting these critical signaling nodes, indolin-2-one derivatives can effectively disrupt the complex network that drives inflammatory responses and cell proliferation. nih.govmdpi.commdpi.com

Antimicrobial Action Mechanisms at a Cellular Level

Indolin-2-one derivatives have emerged as promising antimicrobial agents with diverse mechanisms of action at the cellular level. A primary target for these compounds is the bacterial enzyme DNA gyrase.

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-validated antibacterial target. researchgate.netgoogle.com Certain indolin-2-one derivatives have been identified as potent inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.net By competitively blocking ATP from binding, these compounds inhibit the enzyme's supercoiling activity, leading to a disruption of DNA replication and ultimately bacterial cell death. researchgate.net Enzymatic assays have confirmed that the antimicrobial action of several novel pyrazolyl-imino-indolin-2-one derivatives is mediated through the inhibition of DNA gyrase. doi.org

In addition to direct enzyme inhibition, some indolin-2-one hybrids, particularly those linked to a nitroimidazole moiety, exhibit a dual mode of action. They not only inhibit topoisomerase IV (an enzyme related to DNA gyrase) but are also reductively bioactivated within the cell to produce reactive radical species that cause damage to DNA and proteins.

Other identified mechanisms include the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. nih.gov The 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative, for instance, displayed high selectivity and potent inhibitory activity against DHFR. nih.gov Furthermore, some indole-containing compounds have been suggested to inhibit bacterial efflux pumps, which are proteins that bacteria use to expel antibiotics, thus counteracting a common resistance mechanism. mdpi.com

Table 2: Antimicrobial Activity and Mechanisms of Indolin-2-one Derivatives

Compound Derivative Class Target Organism(s) MIC Values Mechanism of Action Reference
Thiazolo-indolin-2-one (Compound 12 ) Bacteria IC50 = 40.71 nM (DHFR) DHFR Inhibition nih.gov
Pyrazolyl-imino-indolin-2-one (Compound 9a, 10a ) S. aureus, E. faecalis 53.45–258.32 µM DNA Gyrase Inhibition doi.org
3-Alkylidene-2-indolone (Compound 10g ) S. aureus (MRSA) 0.5 μg/mL Not specified nih.gov
Indolyl-benzoimidazole (Compound 3ao, 3aq ) S. aureus (MRSA) < 1 µg/mL (p)ppGpp synthetase/hydrolase, FtsZ, or pyruvate kinase inhibition mdpi.com
Indolin-2-one-nitroimidazole hybrid Gram-positive & Gram-negative bacteria 0.0625–4 μg/mL Topoisomerase IV inhibition, DNA damage nih.gov

Ionochromic Properties and their Relation to Molecular Interactions

Certain derivatives of indolin-2-one have been shown to possess ionochromic properties, meaning they exhibit a change in color or fluorescence upon binding with specific ions. This characteristic stems from the specific molecular interactions between the indolin-2-one derivative and the target ion.

A study on 2-(indolin-2-yl)-1,3-tropolones, which are derivatives of indolin-2-one, demonstrated their function as molecular switches for optical and fluorescent properties. beilstein-journals.org These compounds were found to respond selectively to cyanide (CN⁻) and mercury (Hg²⁺) ions in solution. The interaction with these ions causes a distinct change in the electronic structure of the molecule, leading to a visible alteration in their absorption and emission spectra. beilstein-journals.org

Specifically, these compounds are capable of switching their fluorescence emission between 420–440 nm and 476–530 nm upon the successive addition of CN⁻ and Hg²⁺ ions. beilstein-journals.org This on-off switching capability is a direct result of the binding and unbinding of the ions to the tropolone moiety, which is conjugated with the indolin-2-one system. Such properties make these compounds potential candidates for the development of chemosensors for the detection of specific metal ions and anions in environmental or biological samples.

Conclusion and Future Research Directions in 1,4 Dimethylindolin 2 One Chemistry

Summary of Key Research Findings

While dedicated research on 1,4-Dimethylindolin-2-one is sparse in published literature, the indolin-2-one class of compounds has been the subject of intensive investigation. Key findings for this structural family provide a foundation upon which future studies of the 1,4-dimethyl analog can be built.

Anticancer Activity: Numerous indolin-2-one derivatives have demonstrated potent anti-proliferative effects against various human cancer cell lines, including lung (A-549), colon (HT-29), and breast (ZR-75) cancers. nih.gov Some analogs have shown efficacy superior to established drugs like Sunitinib. nih.gov The mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and growth. researchgate.net

Antimicrobial Properties: Certain substituted indolin-2-ones and their spiro-derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. srce.hr

Anti-inflammatory Effects: The scaffold has been successfully utilized to develop potent anti-inflammatory agents. Studies have shown that these compounds can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophage cell lines. mdpi.com

Structural Versatility: The C3 position of the indolin-2-one ring is highly amenable to chemical modification, allowing for the synthesis of diverse derivatives, including hydrazones, spiro-heterocycles, and products of aldol condensation, each with distinct biological profiles. nih.govsrce.hr

These findings underscore the therapeutic potential inherent in the indolin-2-one framework and suggest that this compound could serve as a valuable starting point for the development of novel bioactive agents.

Unexplored Avenues in this compound Synthesis

The development of novel, efficient, and sustainable synthetic methodologies is crucial for advancing the chemistry of this compound. While classical synthetic routes to indolin-2-ones are established, modern techniques that offer improved yields, stereoselectivity, and greener reaction conditions remain largely unexplored for this specific compound.

Future synthetic research could focus on:

Catalytic Asymmetric Synthesis: Developing methods to introduce chirality, particularly at the C3 position, would be a significant advancement, as the stereochemistry of drug candidates often plays a critical role in their biological activity.

Photoredox Catalysis: Visible-light-mediated reactions, such as cascade radical cyclizations, could provide novel and efficient pathways to complex indolin-2-one derivatives under mild conditions. unimi.it

Multi-Component Reactions (MCRs): Designing one-pot MCRs that incorporate the this compound scaffold would enable the rapid generation of diverse chemical libraries for biological screening, enhancing atom economy and operational simplicity. researchgate.net

Flow Chemistry: The application of continuous flow technologies could allow for safer, more scalable, and highly controlled synthesis of this compound and its derivatives, facilitating easier optimization and manufacturing.

Potential for Novel Chemical Transformations

The this compound scaffold is ripe for exploration through a variety of chemical transformations to generate novel molecular architectures. The methyl groups at the N1 and C4 positions may exert electronic and steric influences that could lead to unique reactivity and selectivity compared to other substituted indolin-2-ones.

Promising areas for investigation include:

C3-Functionalization: The methylene (B1212753) group at the C3 position is the primary site for derivatization. Exploring its reactivity in aldol reactions, Knoevenagel condensations, and Michael additions with a wide range of electrophiles could yield novel compounds. srce.hriucr.org

Cycloaddition Reactions: The exocyclic double bond of C3-ylideneindolin-2-ones, derived from this compound, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to construct complex spiro-heterocyclic systems, which have shown significant biological potential. researchgate.net

Aromatic Ring Functionalization: Investigating electrophilic aromatic substitution reactions (e.g., halogenation, nitration) on the benzene (B151609) ring could provide another avenue for structural diversification, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.

Prospects for Advanced Spectroscopic Characterization

A thorough structural and stereochemical characterization is paramount for any newly synthesized compound. While standard techniques provide basic structural information, advanced spectroscopic methods can offer deeper insights into the properties of this compound and its derivatives.

Technique Application Potential Insights for this compound Derivatives
2D NMR Spectroscopy Structural ElucidationUnambiguous assignment of proton and carbon signals, confirmation of connectivity, and determination of relative stereochemistry through techniques like NOESY.
X-ray Crystallography Solid-State StructurePrecise determination of bond lengths, bond angles, and absolute configuration of chiral molecules; understanding of intermolecular interactions (e.g., hydrogen bonding, π–π stacking) in the crystal lattice. iucr.org
Circular Dichroism (CD) Stereochemical AnalysisDetermination of the absolute configuration and conformational analysis of chiral derivatives in solution.
High-Resolution Mass Spectrometry (HRMS) Molecular FormulaAccurate mass measurement to confirm the elemental composition of novel compounds. asianpubs.org

These advanced techniques will be indispensable for validating the structures of new compounds and understanding their three-dimensional properties, which are critical for interpreting biological activity and computational modeling results.

Emerging Trends in Computational Chemistry Applied to Indolin-2-ones

Computational chemistry has become an integral part of modern drug discovery and chemical research. Applying these in silico tools to this compound can accelerate research by predicting properties and guiding experimental design.

Key computational approaches for future research include:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives within the active sites of known biological targets (e.g., protein kinases, bacterial enzymes). This can help prioritize compounds for synthesis and biological testing. srce.hrnih.gov

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. DFT can also be used to predict reactivity, reaction mechanisms, and spectroscopic data (NMR, IR) to aid in characterization.

Pharmacophore Modeling: To identify the key structural features required for a specific biological activity based on a set of active indolin-2-one analogs. This can guide the design of new, more potent derivatives of this compound. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help assess the drug-likeness of novel derivatives early in the research process, reducing late-stage attrition.

Future Directions in Molecular and Cellular Interaction Studies, Focusing on Novel Biological Targets and Mechanisms

The biological activity profile of this compound is currently a blank slate. A systematic investigation into its interactions with biological systems is a critical future direction.

Future studies should encompass:

Broad-Spectrum Biological Screening: Initial high-throughput screening of this compound and a library of its derivatives against diverse panels of cancer cell lines, pathogenic microbes (bacteria and fungi), and enzyme assays (e.g., kinases, proteases) is necessary to identify potential "hit" compounds.

Mechanism of Action (MoA) Studies: For any active compounds identified, detailed MoA studies will be essential. This includes investigating effects on cell cycle progression, apoptosis, and key signaling pathways (e.g., NF-κB, Nrf2) to understand how they exert their biological effects. mdpi.commdpi.com

Target Identification and Validation: For promising hits with unknown targets, modern chemical biology approaches such as affinity-based protein profiling and thermal shift assays can be employed to identify their direct molecular targets within the cell.

Exploration of Novel Therapeutic Areas: Beyond the established areas of oncology and infectious diseases, the unique substitution pattern of this compound may confer activity in other areas, such as neurodegenerative or metabolic diseases. Screening against targets relevant to these conditions could uncover novel therapeutic applications.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from an understudied molecule into a valuable scaffold for the development of new chemical probes and therapeutic agents.

Q & A

Basic Research Question

  • Analytical techniques : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR to assign proton/carbon environments. Compare with literature data for known analogs (e.g., 7-Methylindolin-2-one) .
  • Purity validation : Report HPLC/GC purity (>95%) with chromatograms and elemental analysis (C, H, N) .
  • Crystallography : For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural proof .

What strategies can resolve contradictions in experimental data when studying the bioactivity of this compound?

Advanced Research Question

  • Iterative falsification : Replicate experiments under varying conditions (e.g., pH, temperature) to identify outliers .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of conflicting results. Use tools like R or Python for robust error analysis .
  • Cross-method verification : Combine in vitro assays (e.g., antimicrobial testing) with computational docking to validate target interactions .

How can computational and experimental methods be integrated to predict biological interactions of this compound?

Advanced Research Question

  • Molecular modeling : Perform DFT calculations to optimize geometry and docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like enzymes or receptors.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
  • Data integration : Compare computational predictions with NMR titration results to refine interaction models .

What are the best practices for conducting a literature review on indolin-2-one derivatives?

Basic Research Question

  • Keyword strategy : Use terms like "indolin-2-one synthesis," "structure-activity relationship," and "biological activity" across databases (PubMed, SciFinder) .
  • Source evaluation : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over unreviewed platforms. Exclude non-authoritative sources like .
  • Gap analysis : Identify understudied areas (e.g., neuroactivity) to motivate novel hypotheses .

What statistical approaches are appropriate for analyzing physicochemical data in comparative studies of this compound?

Advanced Research Question

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with solubility or logP values.
  • Regression models : Use linear regression to predict bioactivity based on Hammett constants or steric parameters .
  • Error propagation : Quantify uncertainties in kinetic studies using Monte Carlo simulations .

Which authoritative databases should be prioritized for sourcing spectroscopic data on this compound?

Basic Research Question

  • PubChem : Provides validated NMR, MS, and toxicity data (e.g., DTXSID60190279 for analogs) .
  • Cambridge Structural Database (CSD) : Access crystallographic data for structural comparisons .
  • NIST Chemistry WebBook : Reference IR and UV-Vis spectra .

How can crystallographic data enhance understanding of this compound's molecular conformation?

Advanced Research Question

  • X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) to explain stability/reactivity .
  • Software tools : Use SHELXTL or Olex2 for structure refinement and Mercury for visualization .
  • Deposition protocols : Share CIF files in supplementary materials with DOI links .

What are essential components of a research proposal on this compound synthesis?

Basic Research Question

  • Hypothesis : Link synthetic modifications (e.g., methyl group position) to anticipated bioactivity changes .
  • Methodology : Outline multi-step synthesis, purification, and characterization workflows .
  • Ethical considerations : Address safe handling of hazardous reagents (e.g., carcinogenic solvents) .

How can researchers design experiments to investigate structure-activity relationships of this compound derivatives?

Advanced Research Question

  • Derivative library : Synthesize analogs with systematic substituent variations (e.g., halogenation, alkylation) .
  • High-throughput screening : Test against panels of biological targets (e.g., kinases, GPCRs) to identify hit compounds.
  • Mechanistic studies : Use stopped-flow kinetics or fluorescence quenching to probe reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.